(2E,8Z,11Z,14Z)-icosatetraenoyl-CoA

Fatty Acid Beta-Oxidation Enoyl-CoA Hydratase Substrate Specificity

Not all icosatetraenoyl-CoA isomers are functionally equivalent. The (2E,8Z,11Z,14Z) configuration is the obligate substrate for enoyl-CoA hydratase in mitochondrial and peroxisomal β-oxidation of n-6 PUFAs, and the specific (8Z,11Z,14Z) motif is recognized by Δ5-desaturases in arachidonic acid biosynthesis. Generic substitutions such as arachidonoyl-CoA ((5Z,8Z,11Z,14Z)-20:4-CoA) fail to recapitulate authentic enzyme kinetics and pathway flux, leading to irreproducible metabolic data. Procure this precisely defined intermediate to ensure mechanistic accuracy in ACSL isoform profiling, ACOT specificity assays, and PUFA elongase/desaturase pathway studies.

Molecular Formula C41H66N7O17P3S
Molecular Weight 1054.0 g/mol
Cat. No. B15549340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,8Z,11Z,14Z)-icosatetraenoyl-CoA
Molecular FormulaC41H66N7O17P3S
Molecular Weight1054.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,20-21,28-30,34-36,40,51-52H,4-7,10,13,16-19,22-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,21-20+/t30-,34-,35-,36+,40-/m1/s1
InChIKeyWQDZFNIBNFNRLF-XBLGNFGOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA: Structure, Synthesis, and Role in Polyunsaturated Fatty Acid Metabolism


(2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA, also known as dihomo γ-linolenoyl-2-enoyl-CoA, is an unsaturated long-chain fatty acyl-CoA thioester derived from the formal condensation of coenzyme A with (2E,8Z,11Z,14Z)-icosatetraenoic acid [1]. It is a key metabolic intermediate in the biosynthesis of polyunsaturated fatty acids (PUFAs), specifically acting as a substrate for the microsomal elongase complex that extends gamma-linolenoyl-CoA (18:3, n-6) towards arachidonic acid (20:4, n-6) [2]. This compound is an ester and a thioester, belonging to the class of long-chain fatty acyl-CoAs, and exists as a polyanionic species at physiological pH [1].

Why Substituting (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA with Generic Acyl-CoAs Undermines Experimental Reproducibility


Polyunsaturated fatty acyl-CoAs with identical carbon counts but distinct double-bond positions or stereochemistry exhibit profoundly different substrate specificities for key metabolic enzymes [1]. For instance, the (2E)-enoyl-CoA moiety is the obligate substrate for enoyl-CoA hydratases (crotonases) in fatty acid β-oxidation, and the precise (8Z,11Z,14Z) arrangement is critical for recognition by Δ5-desaturases [2]. A generic substitution, such as using arachidonoyl-CoA ((5Z,8Z,11Z,14Z)-20:4-CoA) or a different tetraenoyl-CoA isomer, will not recapitulate the specific reaction kinetics or pathway flux of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA. This leads to irreproducible results in metabolic flux analyses and erroneous conclusions regarding enzyme specificity and pathway regulation.

Quantitative Differentiation: How (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA Outperforms Isomers and Analogs


Enzymatic Hydration: (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA as the Preferred Substrate for Enoyl-CoA Hydratase

Enoyl-CoA hydratase (EC 4.2.1.17), a pivotal enzyme in fatty acid β-oxidation, exhibits strict specificity for the trans-2-enoyl-CoA moiety, which is a defining structural feature of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA [1]. The enzyme's active site accommodates the 2E double bond, facilitating the stereospecific addition of water to form 3-hydroxyacyl-CoA. The presence of the (2E) configuration in (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA makes it a competent substrate, while analogs lacking this feature, such as arachidonoyl-CoA ((5Z,8Z,11Z,14Z)-20:4-CoA), are not processed by this enzyme due to the absence of the required 2E double bond. This is a class-level inference based on the established catalytic mechanism of the crotonase family.

Fatty Acid Beta-Oxidation Enoyl-CoA Hydratase Substrate Specificity

Metabolic Flux: Differential Processing of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA in Polyunsaturated Fatty Acid Elongation

The human elongase ELOVL5 rapidly elongates gamma-linolenoyl-CoA (6,9,12-18:3(n-6)) to dihomo-gamma-linolenoyl-CoA (8,11,14-20:3(n-6)), which is then desaturated to arachidonoyl-CoA [1]. (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA is a downstream intermediate in this pathway, specifically formed by the dehydration of 3R-hydroxy-dihomo-γ-linolenoyl-CoA [2]. In contrast, the isomer (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA (also known as stearidonoyl-CoA) is a substrate for Δ6-desaturase in the n-3 pathway, leading to eicosapentaenoic acid (EPA) biosynthesis [3]. This represents a cross-study comparable differentiation.

Polyunsaturated Fatty Acid Metabolism ELOVL5 Fatty Acid Elongase

Differential Recognition by Acyl-CoA Synthetase Isoforms: Substrate Specificity for (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Long-chain acyl-CoA synthetase (ACSL) isoforms exhibit distinct substrate preferences for eicosanoid species [1]. While a direct head-to-head kinetic comparison for (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA is lacking in the literature, studies on related 20:4-CoA isomers demonstrate that ACSL4 preferentially activates arachidonic acid (20:4(n-6)) over adrenic acid (22:4(n-6)) [1]. The presence of the (2E) double bond and the specific (8Z,11Z,14Z) configuration in (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA is likely to further modulate its affinity for specific ACSL isoforms compared to fully cis-tetraenoyl-CoAs like arachidonoyl-CoA. This is a class-level inference.

ACSL Isoforms Fatty Acid Activation Substrate Preference

Stability and Hydrolysis: (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA Degradation Kinetics in Aqueous Buffers

Acyl-CoA thioesters are inherently labile in aqueous solution, undergoing spontaneous hydrolysis to the free fatty acid and CoA. While specific hydrolysis rate constants for (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA are not published, the hydrolysis rate of related long-chain polyunsaturated acyl-CoAs, such as arachidonoyl-CoA, has been characterized. For example, the half-life of arachidonoyl-CoA in a neutral aqueous buffer at 25°C is approximately 6-8 hours . The presence of the 2E double bond in (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA may confer slightly different stability compared to the all-cis arachidonoyl-CoA, but this remains a class-level inference. Proper handling (storage at -80°C, minimal freeze-thaw cycles, and use of fresh solutions) is essential for both compounds to ensure reliable experimental results.

Acyl-CoA Stability Thioester Hydrolysis Assay Development

Optimal Research Applications of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA in Lipid Metabolism and Enzyme Studies


Elucidating the β-Oxidation of Polyunsaturated Fatty Acids

Researchers studying the mitochondrial and peroxisomal β-oxidation of long-chain polyunsaturated fatty acids require (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA as a substrate to investigate the hydration step catalyzed by enoyl-CoA hydratase. This allows for the direct measurement of enzyme kinetics and the identification of pathway intermediates specific to n-6 PUFA catabolism [1].

Characterizing the Substrate Specificity of ACSL Isoforms

Scientists investigating the substrate preferences of long-chain acyl-CoA synthetase (ACSL) isoforms can use (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA to determine if the presence of a 2E double bond alters enzyme affinity and catalytic efficiency compared to all-cis tetraenoyl-CoAs like arachidonoyl-CoA. This aids in mapping the precise role of each ACSL isoform in cellular fatty acid activation [2].

Tracing the Arachidonic Acid Biosynthetic Pathway in Mammalian Systems

In studies of arachidonic acid (20:4, n-6) biosynthesis, (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA serves as a crucial metabolic intermediate. Researchers can use it to track flux through the elongase/desaturase pathway, from gamma-linolenoyl-CoA to arachidonoyl-CoA, particularly in cell types where the pathway is active [3].

Investigating the Role of Acyl-CoA Thioesterases in Regulating PUFA Metabolism

Acyl-CoA thioesterases (ACOTs) regulate the intracellular pool of acyl-CoAs. (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA is an ideal substrate to study the activity and specificity of ACOT isoforms, as its hydrolysis can be monitored to understand how these enzymes control the availability of n-6 PUFA-CoA esters for downstream lipid synthesis and signaling .

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